![molecular formula C10H18O4 B14301198 Formic acid;2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-ol CAS No. 119124-62-8](/img/structure/B14301198.png)
Formic acid;2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formic acid;2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-ol is a compound with a unique bicyclic structure. It is known for its interesting chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The compound’s structure includes a formic acid moiety and a 7-oxabicyclo[4.1.0]heptane ring system, which contribute to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-ol typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol . The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium . This process is scalable and can be adapted for large-scale production to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Applications De Recherche Scientifique
2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-ol has several scientific research applications:
Mécanisme D'action
The mechanism by which 2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-ol exerts its effects involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity . This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its biological and chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane, 1,2-epoxy-:
7-Oxabicyclo[2.2.1]heptane: This compound has a similar bicyclic framework but differs in the positioning of the oxygen atom and the presence of additional functional groups.
Uniqueness
2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-ol is unique due to its combination of the formic acid moiety and the 7-oxabicyclo[4.1.0]heptane ring system. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
119124-62-8 |
|---|---|
Formule moléculaire |
C10H18O4 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
formic acid;2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-ol |
InChI |
InChI=1S/C9H16O2.CH2O2/c1-7(2)5-4-6-8(3)9(7,10)11-8;2-1-3/h10H,4-6H2,1-3H3;1H,(H,2,3) |
Clé InChI |
TVGCGZLEEJYODF-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC2(C1(O2)O)C)C.C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


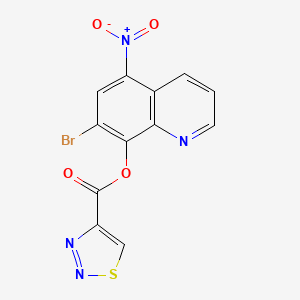


![4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]-](/img/structure/B14301129.png)
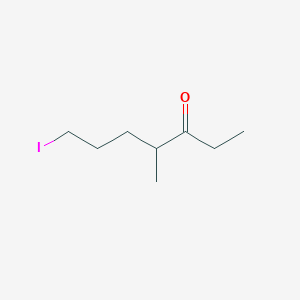

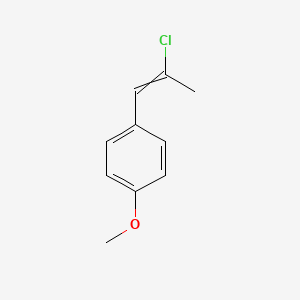
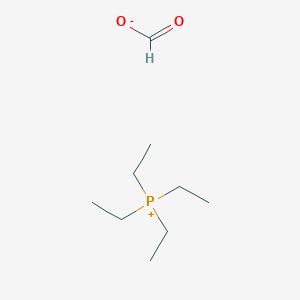
![2H-Cyclobuta[e][1,3]benzodioxol-7(6H)-one](/img/structure/B14301163.png)
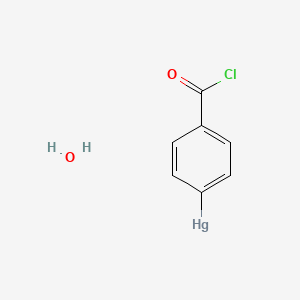
![12,12'-[(Phenylmethylene)disulfanediyl]didodecanoic acid](/img/structure/B14301166.png)



